molecular formula C16H21F3N2O3S B6446743 N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548991-46-2

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No. B6446743
CAS RN: 2548991-46-2
M. Wt: 378.4 g/mol
InChI Key: RTUGRAVQVPLKBJ-UHFFFAOYSA-N
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Description

The compound seems to be related to a class of molecules that contain a trifluoromethoxyphenyl group . This group is often found in pharmaceuticals and other biologically active compounds due to its unique properties .


Molecular Structure Analysis

The trifluoromethoxy group is an electron-withdrawing group. When introduced into the side chain of certain polymers, it can decrease the HOMO and LUMO energy levels of the polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary. For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were found to display various colors from reduced to oxidized states .

Mechanism of Action

Target of Action

The primary target of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .

Biochemical Pathways

By inhibiting sEH, N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide affects the metabolism of EETs . EETs are involved in various biochemical pathways, including those related to inflammation and blood pressure regulation . By preventing the breakdown of EETs, this compound can potentially enhance the beneficial effects of these signaling molecules .

Pharmacokinetics

The compound’slipophilic 4-(trifluoromethoxy)phenyl fragment suggests that it may have good membrane permeability, which could enhance its bioavailability .

Result of Action

The inhibition of sEH by N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can lead to an increase in the levels of EETs . This can result in various molecular and cellular effects, such as reduced inflammation and regulated blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with sEH . .

Safety and Hazards

The safety and hazards associated with these compounds can depend on many factors, including how they’re used and in what quantities. It’s always important to refer to the relevant safety data sheets and other resources when handling these compounds .

Future Directions

The future directions for research involving these compounds could involve further exploration of their potential uses in various fields, such as medicine and materials science .

properties

IUPAC Name

N-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-5-3-12(4-6-14)10-21-9-1-2-13(11-21)20-25(22,23)15-7-8-15/h3-6,13,15,20H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUGRAVQVPLKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)OC(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

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